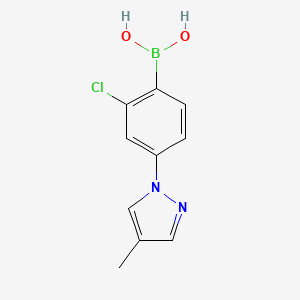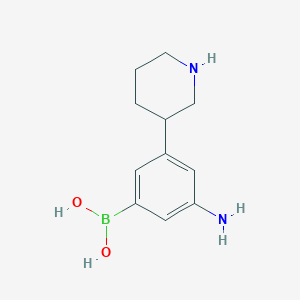![molecular formula C11H20O2 B14067220 1,4-Dioxaspiro[4.8]tridecane CAS No. 1010-33-9](/img/structure/B14067220.png)
1,4-Dioxaspiro[4.8]tridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxaspiro[48]tridecane is an organic compound with the molecular formula C11H20O2 It is a spiro compound, meaning it contains a spirocyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.8]tridecane can be synthesized through several methods. One common approach involves the reaction of a diol with a ketone or aldehyde under acidic conditions to form the spiroacetal structure. For example, the reaction of 1,8-octanediol with formaldehyde in the presence of an acid catalyst can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.8]tridecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,4-Dioxaspiro[4.8]tridecane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex spiroacetal structures.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form stable, bioactive spiroacetal structures.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1,4-Dioxaspiro[4.8]tridecane exerts its effects involves its interaction with various molecular targets and pathways. The spiroacetal structure allows it to interact with enzymes and receptors in unique ways, potentially leading to bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1,4-Dioxaspiro[4.8]tridecane can be compared with other spiroacetal compounds, such as:
1,6-Dioxaspiro[4.5]decane: This compound has a similar spiroacetal structure but with different ring sizes, leading to different chemical and physical properties.
1,5-Dioxaspiro[5.5]undecane: Another spiroacetal with a different ring configuration, used in various chemical and biological applications.
The uniqueness of this compound lies in its specific ring size and structure, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
1010-33-9 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
1,4-dioxaspiro[4.8]tridecane |
InChI |
InChI=1S/C11H20O2/c1-2-4-6-8-11(7-5-3-1)12-9-10-13-11/h1-10H2 |
InChI Key |
OZQNFTBFMOBWMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC2(CCC1)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


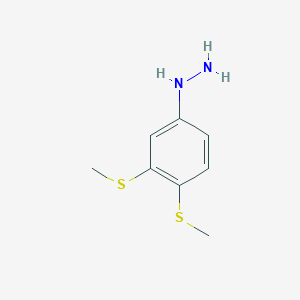
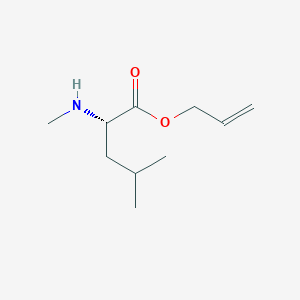
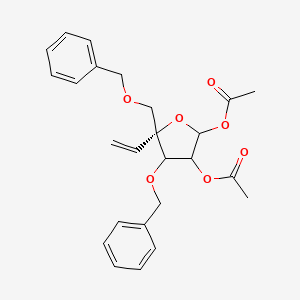
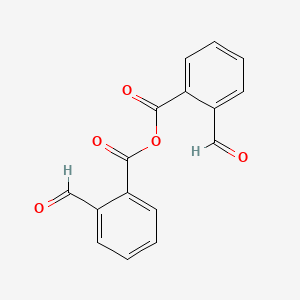

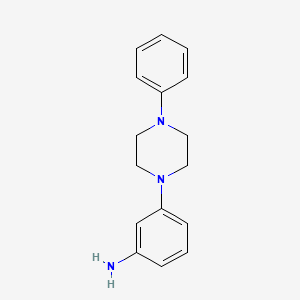
![2-[(7aR)-4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B14067208.png)
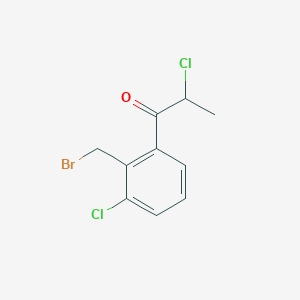
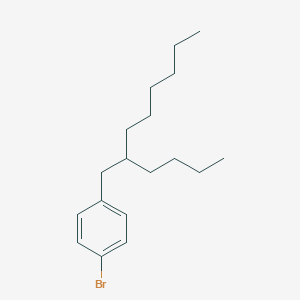

![tert-butyl 4-((7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B14067236.png)
